N-(2-Hydroxyhexadecyl)diethanolamine oxide
Description
N-(2-Hydroxyhexadecyl)diethanolamine oxide is a long-chain amine oxide derivative characterized by a hexadecyl (C16) alkyl chain with a hydroxyl group at the second carbon and a diethanolamine oxide functional group.
Properties
CAS No. |
28865-36-3 |
|---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-hydroxy-N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(25,15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
InChI Key |
OQFIKFNCZGUAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](CCO)(CCO)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide typically involves the reaction of hexadecan-2-ol with bis-(2-hydroxyethyl)amine in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield the corresponding amine .
Scientific Research Applications
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between molecules. This property is crucial in its applications as a detergent and emulsifier .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The table below compares N-(2-Hydroxyhexadecyl)diethanolamine oxide with key analogs based on functional groups and alkyl chain properties:
Key Observations:
- Alkyl Chain Impact : Longer chains (C16–C18) enhance hydrophobicity, improving surfactant efficacy. Unsaturated chains (e.g., oleyl in Dihydroxyethyl oleamine oxide) lower melting points compared to saturated analogs .
- Functional Group Reactivity: Amine oxides (e.g., Dihydroxyethyl oleamine oxide) exhibit lower basicity than primary amines (e.g., diethanolamine), reducing reactivity with acids and oxidizers .
- Hydroxyl Group Influence: The 2-hydroxyhexadecyl group in the target compound may improve solubility in polar solvents compared to non-hydroxylated analogs like N-Hexadecyl diethanolamine .
Physical and Chromatographic Properties
Evidence from chromatography studies (Supelcowax 10 and Tenax TA columns) highlights how boiling points and molecular mass affect retention behavior:
- Supelcowax 10: Retention correlates with boiling points. For example, diethanolamine (boiling point ~268°C) elutes later than its alkyl derivatives (e.g., N-Hexadecyl diethanolamine, boiling point ~300°C estimated) due to stronger hydrogen bonding .
- Tenax TA: Elution order depends on molecular mass. Larger compounds like Stearyldiethanolamine (MW 357.60) elute after smaller analogs (e.g., Diethylaminoethanol, MW 117.19) .
Reactivity and Stability
- Diethanolamine: Reacts violently with strong acids (e.g., H₂SO₄) and oxidizers (e.g., peroxides), forming hazardous byproducts like nitrosamines with nitrogen compounds .
- Amine Oxides : Exhibit higher thermal stability and resistance to oxidation compared to primary/secondary amines. For instance, Dihydroxyethyl oleamine oxide is less prone to nitrosamine formation under similar conditions .
Table 2: Comparative Reactivity and Stability
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